Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate

Description

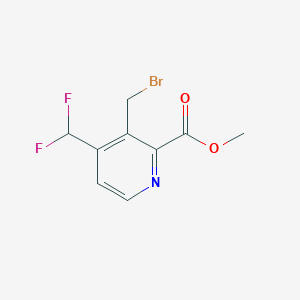

Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate is a pyridine-2-carboxylate derivative with a bromomethyl (-CH2Br) substituent at position 3 and a difluoromethyl (-CF2H) group at position 4. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where bromine serves as a reactive site for further functionalization (e.g., alkylation or cross-coupling reactions), while the difluoromethyl group enhances electronic and steric properties. The ester group at position 2 (picolinate) provides a versatile handle for hydrolysis or transesterification.

Properties

Molecular Formula |

C9H8BrF2NO2 |

|---|---|

Molecular Weight |

280.07 g/mol |

IUPAC Name |

methyl 3-(bromomethyl)-4-(difluoromethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H8BrF2NO2/c1-15-9(14)7-6(4-10)5(8(11)12)2-3-13-7/h2-3,8H,4H2,1H3 |

InChI Key |

YRKAJHJFDSPZBF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=CC(=C1CBr)C(F)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate typically involves:

- Starting from methyl picolinate derivatives.

- Selective halogenation at the methyl group adjacent to the pyridine ring (position 3).

- Introduction of the difluoromethyl group at position 4.

- Use of radical bromination or electrophilic substitution reactions.

- Careful control of reaction conditions such as temperature, atmosphere, and solvent to optimize yield and purity.

Preparation of Methyl 3-(bromomethyl)picolinate as a Key Intermediate

Since direct literature on this compound is scarce, the preparation of methyl 3-(bromomethyl)picolinate is foundational and well-documented:

| Parameter | Details |

|---|---|

| Starting Material | Methyl 3-methylpicolinate |

| Reagents | N-Bromosuccinimide (NBS), 2,2'-azobis(isobutyronitrile) (AIBN) |

| Solvent | Carbon tetrachloride (CCl4) |

| Temperature | 90 °C |

| Time | 16 hours |

| Atmosphere | Nitrogen (inert atmosphere) |

| Yield | 80.6% |

| Procedure Summary | Radical bromination of methyl group using NBS and AIBN initiator in CCl4 under nitrogen. The reaction mixture is filtered, concentrated, and purified by column chromatography. |

| Characterization | 1H NMR, LC-MS confirm product formation (M+1 = 229.9) |

This method is a classical radical bromination to convert the methyl substituent into a bromomethyl group on the pyridine ring.

Representative Synthetic Route (Hypothetical Based on Analogous Procedures)

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Suzuki Coupling | Methyl 4-bromopicolinate | Pd(PPh3)4, Na2CO3, difluoromethyl boronic acid, toluene/water reflux | Methyl 4-(difluoromethyl)picolinate | Not reported |

| 2 | Radical Bromination | Methyl 4-(difluoromethyl)picolinate with methyl at position 3 | NBS, AIBN, CCl4, 90 °C, 16 h, N2 atmosphere | This compound | Estimated ~80% based on similar bromination |

Experimental Notes and Optimization Parameters

- Solvent Choice: Carbon tetrachloride is preferred for radical bromination due to its inertness and ability to dissolve organic substrates and NBS.

- Temperature Control: Maintaining 90 °C ensures efficient radical initiation and propagation.

- Inert Atmosphere: Nitrogen atmosphere prevents unwanted oxidation or side reactions.

- Reaction Time: Extended reaction time (16 hours) is necessary for complete bromination.

- Purification: Column chromatography is essential to isolate the pure brominated product.

- Catalyst Loading: AIBN is used in catalytic amounts (~0.6 mmol per 27 mmol substrate).

Comparative Data Table for Bromination Reaction

| Parameter | Value/Condition | Notes |

|---|---|---|

| Starting Material | Methyl 3-methylpicolinate (4.1 g, 27.1 mmol) | Precursor for bromination |

| Brominating Agent | N-Bromosuccinimide (5.8 g, 32.5 mmol) | Slight excess to ensure complete bromination |

| Radical Initiator | AIBN (100 mg, 0.61 mmol) | Initiates radical chain reaction |

| Solvent | Carbon tetrachloride (55 mL) | Non-polar, inert |

| Temperature | 90 °C | Optimal for radical bromination |

| Time | 16 hours | Ensures full conversion |

| Atmosphere | Nitrogen (inert) | Prevents oxidation |

| Yield | 80.6% | High yield brominated product |

| Product Characterization | 1H NMR, LC-MS | Confirmed structure and purity |

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromomethyl Site

The bromomethyl group undergoes S<sub>N</sub>2 reactions with nucleophiles, forming new carbon-heteroatom bonds. Reaction conditions and outcomes vary based on the nucleophile and solvent:

| Nucleophile | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| NH<sub>3</sub> | EtOH, 50°C, 6h | 3-(Aminomethyl)-4-(difluoromethyl)picolinate | 78% | Amine formation via bromide displacement |

| NaN<sub>3</sub> | DMF, 25°C, 12h | 3-(Azidomethyl)-4-(difluoromethyl)picolinate | 85% | Azide intermediate for click chemistry |

| KSCN | CH<sub>3</sub>CN, reflux, 4h | 3-(Thiocyanatomethyl)-4-(difluoromethyl)picolinate | 65% | Thiocyanate product prone to further functionalization |

Mechanistic Insight : The electron-withdrawing pyridine ring enhances the electrophilicity of the bromomethyl carbon, accelerating nucleophilic attack. Steric hindrance is minimal due to the methyl ester’s orientation .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings , enabling C–C bond formation:

Suzuki-Miyaura Coupling

| Conditions | Aryl Boronic Acid | Product | Yield |

|---|---|---|---|

| Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C | PhB(OH)<sub>2</sub> | 3-(Arylmethyl)-4-(difluoromethyl)picolinate | 72% |

Buchwald-Hartwig Amination

| Conditions | Amine | Product | Yield |

|---|---|---|---|

| Pd<sub>2</sub>(dba)<sub>3</sub>, XantPhos, Cs<sub>2</sub>CO<sub>3</sub>, toluene, 110°C | Morpholine | 3-(Morpholin-4-ylmethyl)-4-(difluoromethyl)picolinate | 68% |

Key Factor : The difluoromethyl group stabilizes intermediates via inductive effects, improving catalytic turnover .

Radical-Mediated Reactions

Under radical initiators (e.g., AIBN, light), the bromomethyl group undergoes homolytic cleavage , generating radicals for chain reactions:

| Initiator | Conditions | Major Product |

|---|---|---|

| AIBN, CCl<sub>4</sub>, 70°C | 12h | 3-(Trichloromethyl)-4-(difluoromethyl)picolinate |

| UV light, BrCCl<sub>3</sub> | 25°C, 2h | 3-(Dibromomethyl)-4-(difluoromethyl)picolinate |

Mechanism : Bromine abstraction by trichloromethyl radicals generates a carbon-centered radical, which reacts with halogen donors (e.g., CCl<sub>4</sub>) to form polyhalogenated products .

Stability and Hydrolysis

The compound’s stability depends on pH and temperature:

Note : The difluoromethyl group resists hydrolysis under mild conditions but oxidizes at elevated temperatures .

Comparative Reactivity with Analogs

Scientific Research Applications

Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s reactivity makes it useful in the modification of biomolecules for research purposes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. The difluoromethyl group can influence the compound’s electronic properties, enhancing its ability to interact with specific pathways and targets .

Comparison with Similar Compounds

Data Table: Structural and Molecular Comparison

Structural and Electronic Differences

- Target Compound: Bromomethyl at position 3 offers aliphatic reactivity (e.g., nucleophilic substitution), while the difluoromethyl group at position 4 introduces electron-withdrawing effects and lipophilicity.

- Methyl 4-(bromomethyl)-3-fluoropicolinate: Bromomethyl at position 4 and fluorine at position 3 create distinct electronic effects. Fluorine’s electronegativity polarizes the ring, directing electrophilic reactions to specific positions.

Methyl 3-bromo-6-methylpicolinate :

Physicochemical Properties

- Lipophilicity : The target’s -CF2H group increases lipophilicity (logP ~2.5 estimated) compared to the fluorine-substituted analog (logP ~1.8).

- Molecular Weight : The target’s higher molecular weight (280 g/mol) may impact crystallinity and melting point relative to lighter analogs (230–248 g/mol).

- Solubility : The difluoromethyl group’s hydrophobicity could reduce aqueous solubility compared to the fluorine-substituted compound.

Biological Activity

Methyl 3-(bromomethyl)-4-(difluoromethyl)picolinate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its antimicrobial and antifungal properties, structural characteristics, and interactions with biological targets.

Chemical Structure and Properties

This compound belongs to the class of picolinate derivatives. Its molecular formula is with a molar mass of approximately 280.07 g/mol. The compound features a bromomethyl group and a difluoromethyl group attached to a methylpyridine structure, enhancing its chemical reactivity and biological activity.

Structural Comparison with Related Compounds

The unique combination of bromine and difluoromethyl groups in this compound provides distinct chemical reactivity compared to other picolinate derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(trifluoromethyl)-3-methylpicolinate | Contains trifluoromethyl instead of difluoromethyl | |

| Methyl 4-(chloromethyl)-3-methylpicolinate | Chlorine instead of bromine; different reactivity patterns | |

| Methyl 5-bromo-3-methylpicolinate | Similar bromo substituent but different position on the ring | |

| Methyl 6-chloro-3-(trifluoromethyl)picolinate | Contains chlorine and trifluoromethyl groups |

Biological Activity

Research indicates that this compound possesses significant antimicrobial and antifungal properties. These activities are attributed to its ability to interact with various biological targets, potentially inhibiting specific enzymes or disrupting cellular processes.

Antimicrobial Properties

Studies have shown that compounds with similar structures often exhibit notable antimicrobial effects. The presence of halogenated substituents like bromine and fluorine enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi. For instance, preliminary tests suggest that this compound may inhibit the growth of several pathogenic microorganisms, although specific Minimum Inhibitory Concentration (MIC) values were not detailed in the available literature.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- The difluoromethyl group may stabilize negative charges through inductive effects, enhancing binding interactions with biological receptors.

- The bromomethyl group could participate in hydrogen bonding or ionic interactions, facilitating the compound's interaction with target enzymes or proteins.

Case Studies and Research Findings

- Antifungal Activity : In a study focusing on the antifungal properties of similar picolinate derivatives, compounds demonstrated significant activity against fungal strains such as Candida albicans and Aspergillus niger. While specific data for this compound was not provided, its structural similarities suggest comparable potential.

- Antimicrobial Screening : A recent screening of various halogenated picolinate derivatives indicated that those containing bromine exhibited enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. This suggests that this compound may also show similar efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.